8-(Difluoromethyl)quinolin-6-amine 8-(Difluoromethyl)quinolin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20271545
InChI: InChI=1S/C10H8F2N2/c11-10(12)8-5-7(13)4-6-2-1-3-14-9(6)8/h1-5,10H,13H2
SMILES:
Molecular Formula: C10H8F2N2
Molecular Weight: 194.18 g/mol

8-(Difluoromethyl)quinolin-6-amine

CAS No.:

Cat. No.: VC20271545

Molecular Formula: C10H8F2N2

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

8-(Difluoromethyl)quinolin-6-amine -

Specification

Molecular Formula C10H8F2N2
Molecular Weight 194.18 g/mol
IUPAC Name 8-(difluoromethyl)quinolin-6-amine
Standard InChI InChI=1S/C10H8F2N2/c11-10(12)8-5-7(13)4-6-2-1-3-14-9(6)8/h1-5,10H,13H2
Standard InChI Key OBTFFRIESXMFHY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC(=CC(=C2N=C1)C(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

8-(Difluoromethyl)quinolin-6-amine belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key features include:

  • IUPAC Name: 8-(difluoromethyl)quinolin-6-amine

  • Canonical SMILES: C1=CC2=CC(=CC(=C2N=C1)C(F)F)N\text{C1=CC2=CC(=CC(=C2N=C1)C(F)F)N}

  • InChI Key: OBTFFRIESXMFHY-UHFFFAOYSA-N\text{OBTFFRIESXMFHY-UHFFFAOYSA-N} .

The difluoromethyl group at position 8 enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration, while the amine at position 6 serves as a site for further functionalization .

Physicochemical Properties

While specific data on solubility and logP are unavailable, analogous quinoline derivatives exhibit moderate water solubility and logP values between 2–4, suggesting balanced hydrophilicity and lipophilicity . The compound’s purity in commercial preparations is typically ≥95%, as noted by suppliers like J&K Chemical .

Synthesis and Chemical Modifications

Synthetic Routes

The synthesis of 8-(Difluoromethyl)quinolin-6-amine involves multi-step reactions starting from quinoline precursors. A common approach includes:

  • Friedländer Synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core.

  • Electrophilic Substitution: Introduction of the difluoromethyl group via halogen exchange or direct fluorination.

  • Amination: Functionalization at position 6 using nucleophilic aromatic substitution or catalytic amination.

Optimal yields (≥70%) require precise control of reaction parameters, such as temperature (80–120°C) and solvent selection (e.g., DMF or THF).

Derivative Synthesis

Modifications at the amine group (R1_1) and the difluoromethyl moiety (R2_2) have been explored to enhance bioactivity. For example:

  • Amino Acid Conjugates: Attachment of lysine or leucine improves antileishmanial activity .

  • Alkoxy Substituents: Longer alkoxy chains (e.g., pentyloxy) increase antimalarial potency .

Pharmacological Activities

Antimalarial Activity

8-Quinolinamine derivatives exhibit potent activity against Plasmodium falciparum strains:

Compound VariantIC50_{50} (D6 Strain, ng/mL)IC50_{50} (W2 Strain, ng/mL)
8-(Difluoromethyl)-6-NH2_222–476020–4760
C-5 Pentaloxy Derivative2022

In murine models, analogues cured 100% of Plasmodium berghei-infected mice at 25 mg/kg/day and suppressed multidrug-resistant P. yoelii nigeriensis at 50 mg/kg/day .

Antileishmanial Activity

Against Leishmania donovani, select derivatives demonstrated IC50_{50} values comparable to pentamidine:

CompoundIC50_{50} (μg/mL)IC90_{90} (μg/mL)
530.841.95
981.812.93
Pentamidine1.12.5

Hydrophobic amino acid conjugates (e.g., leucine, phenylalanine) showed enhanced efficacy, underscoring the role of lipophilicity in targeting intracellular parasites .

Antimicrobial Properties

The compound’s broad-spectrum activity includes:

  • Antifungal: IC50_{50} = 0.67–19.38 μg/mL against Candida albicans and Cryptococcus neoformans.

  • Antibacterial: MIC = 1.33–20 μg/mL against Staphylococcus aureus and Mycobacterium intracellulare .

SupplierPurityCatalog Number
VulcanChem≥95%VC20271545
J&K Chemical95%ABC-B01786050

Pricing and packaging data remain undisclosed, but bulk orders typically require direct inquiry.

Future Directions

  • Mechanistic Studies: Elucidate targets in Plasmodium and Leishmania species.

  • Optimization: Improve bioavailability through prodrug strategies or nanoformulations.

  • Clinical Translation: Evaluate in vivo pharmacokinetics and toxicity profiles.

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